

Comparing the kinetics of nitrous acid reactions under different conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrous acid

Cat. No.: B1219327

[Get Quote](#)

A Comparative Guide to the Kinetics of Nitrous Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of **nitrous acid** (HNO_2) with various organic functional groups, including amines, phenols, and thiols, under different experimental conditions. Understanding these kinetics is crucial for researchers in fields ranging from atmospheric chemistry to drug development, where nitrosation reactions can have significant implications.

Executive Summary

Nitrous acid is a potent nitrosating agent, and its reactivity is highly dependent on the substrate, pH, and temperature. This guide summarizes key kinetic data, outlines common experimental protocols for studying these fast reactions, and provides detailed mechanistic diagrams to illustrate the reaction pathways. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and relevance for a scientific audience.

Data Presentation: Kinetics of Nitrous Acid Reactions

The following tables summarize the quantitative data on the reaction rates of **nitrous acid** with various amines, phenols, and thiols. It is important to note that direct comparison of all rate constants is challenging due to variations in experimental conditions across different studies.

Table 1: Reaction of Amines with **Nitrous Acid**

Amine	Type	Product	Rate Determining Step	Activation Energy (kJ/mol)	Key Observations
Primary Aliphatic Amines	Primary	Alkyldiazonium salt (unstable)	Formation of N-nitrosamine	Not widely reported	Rapid decomposition to carbocations and N ₂ , leading to a mixture of products. [1] [2]
Primary Aromatic Amines (e.g., Aniline)	Primary	Arenediazonium salt (stable at low temp.)	Electrophilic attack by NO ⁺ on the free amine	~14 kcal/mol (for aniline)	The reaction is known as diazotization and is synthetically useful. [3] [4] [5] [6]
Secondary Aliphatic Amines (e.g., Morpholine)	Secondary	N-Nitrosamine	Attack of the amine on N ₂ O ₃	101	The reaction rate is pH-dependent, with an optimum around pH 3.4. [7]
Secondary Aromatic Amines (e.g., N-Methylaniline)	Secondary	N-Nitrosamine	Attack of the amine on the nitrosating agent	10.34 kcal/mol	Generally slower than secondary aliphatic amines under similar conditions. [8]

Tertiary Aliphatic Amines	Tertiary	Reversible salt formation	-	-	Generally unreactive towards nitrosation. [1] [2]
Tertiary Aromatic Amines	Tertiary	C-Nitroso compound	Electrophilic aromatic substitution	Not widely reported	Nitrosation occurs on the aromatic ring, not the nitrogen atom. [1]

Table 2: Reaction of Phenols with **Nitrous Acid**

Phenol	Product(s)	Rate Law	pH Dependence	Key Observations
Phenol	p-Nitrosophenol, o-Nitrosophenol	Rate = $k[\text{Phenol}][\text{HNO}_2]^2$	Optimal pH ≈ 3	The reaction proceeds via electrophilic attack of the nitrosonium ion (NO^+) on the aromatic ring. [9] [10] [11]
Substituted Phenols	Substituted Nitrosophenols	Varies with substituent	Generally faster at acidic pH	Electron-donating groups on the phenol ring increase the reaction rate. [10]

Table 3: Reaction of Thiols with **Nitrous Acid**

Thiol	Product	Active Nitrosating Species	pH Dependence	Key Observations
Cysteine	S-Nitrosocysteine	N_2O_3 , NO^+	Favored at acidic pH	The reaction is generally fast and is a key step in the formation of biologically important S-nitrosothiols. [12]
Glutathione	S-Nitrosoglutathione	N_2O_3	-	The rate constant for the reaction with N_2O_3 is on the order of $10^9 \text{ M}^{-1}\text{s}^{-1}$. [13]

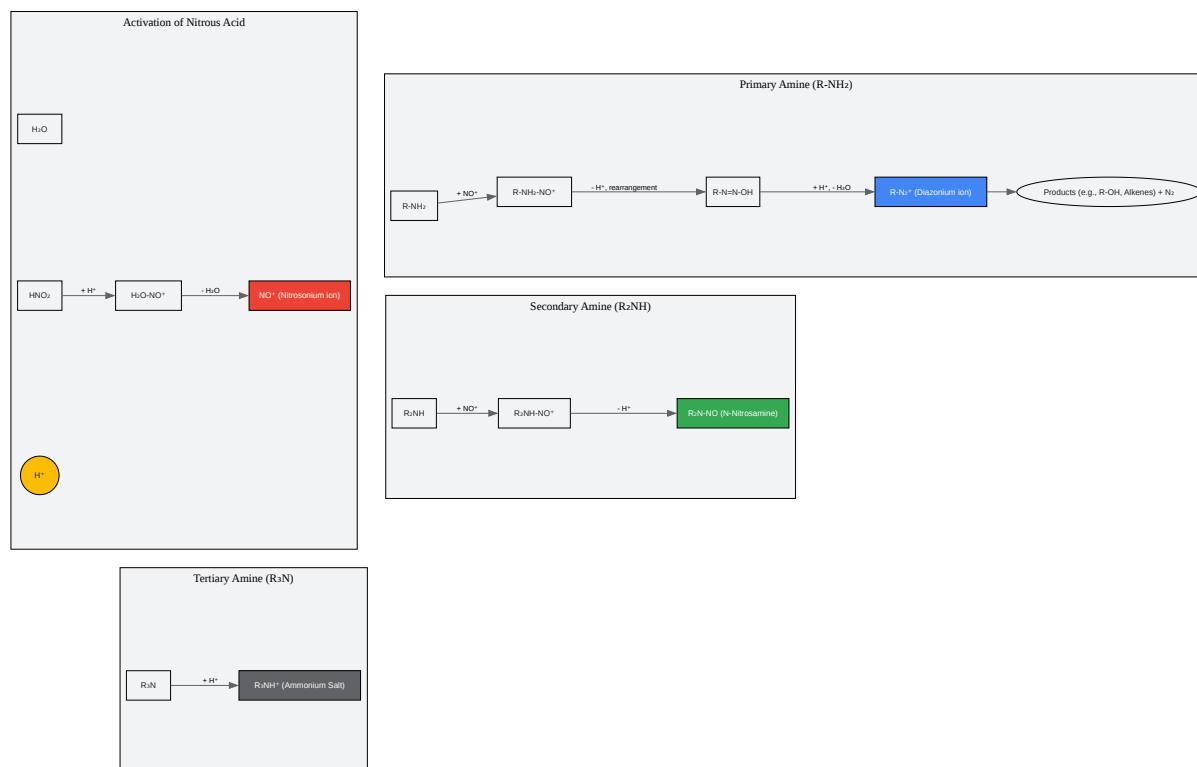
Experimental Protocols

The study of **nitrous acid** kinetics often requires specialized techniques due to the fast reaction rates. A commonly employed method is stopped-flow spectrophotometry.

Principle of Stopped-Flow Spectrophotometry

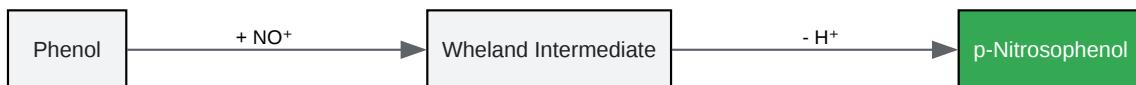
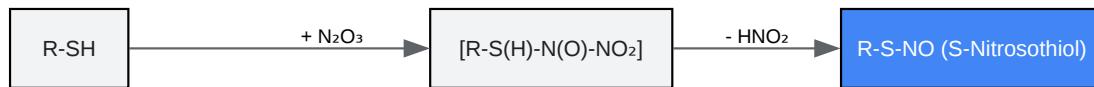
This technique allows for the rapid mixing of two reactant solutions and the immediate monitoring of the reaction progress by measuring the change in absorbance of a species over time. The short dead time of the instrument (typically a few milliseconds) makes it ideal for studying reactions that are too fast for conventional methods.

Generalized Protocol for a Nitrosation Kinetic Study


- Reagent Preparation:
 - Prepare a stock solution of the amine, phenol, or thiol substrate in a suitable buffer.
 - Prepare a stock solution of sodium nitrite (NaNO_2) in the same buffer.

- The buffer system should be chosen to maintain a constant pH throughout the reaction. Acetate or phosphate buffers are commonly used.
- Instrumentation Setup:
 - Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
 - Set the monitoring wavelength to the λ_{max} of the product (e.g., the N-nitrosamine or C-nitrosophenol) or a reacting species.
 - Equilibrate the drive syringes and the mixing chamber to the desired reaction temperature using a circulating water bath.
- Kinetic Run:
 - Load one syringe with the substrate solution and the other with the acidified nitrite solution (which generates **nitrous acid** *in situ*).
 - Rapidly push the drive syringes to mix the reactants in the observation cell. The flow is abruptly stopped, and data acquisition begins.
 - Record the change in absorbance as a function of time.
- Data Analysis:
 - The reaction order with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial reaction rate.
 - The pseudo-first-order rate constant (k_{obs}) can be obtained by fitting the absorbance versus time data to a single exponential function, assuming one reactant is in large excess.
 - The second-order rate constant can then be calculated from the pseudo-first-order rate constant and the concentration of the excess reactant.
 - To determine the temperature dependence and activation energy, the experiment is repeated at several different temperatures, and an Arrhenius plot is constructed.

Mandatory Visualization



Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships in the reactions of **nitrous acid** with amines, phenols, and thiols.

[Click to download full resolution via product page](#)

Caption: Reaction pathways for primary, secondary, and tertiary amines with **nitrous acid**.

NO⁺HNO₂N₂O₃ (Dinitrogen trioxide)[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. allen.in [allen.in]
- 5. quora.com [quora.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. ccsnorway.com [ccsnorway.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. The nitrous acid-catalysed nitration of phenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Post-translational modification in the gas phase: mechanism of cysteine S-nitrosylation via ion-molecule reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of S-nitrosation of thiols in nitric oxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the kinetics of nitrous acid reactions under different conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219327#comparing-the-kinetics-of-nitrous-acid-reactions-under-different-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com